Dideazafolate
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Overview
Description
Dideazafolate is a folate analogue that has been studied for its potential as an antifolate agent. It is structurally similar to folic acid but lacks two nitrogen atoms in its pteridine ring, which gives it unique properties. This compound and its derivatives have been investigated for their ability to inhibit enzymes involved in folate metabolism, making them potential candidates for cancer therapy and other medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dideazafolate typically involves the modification of folic acid or its derivatives. One common method is the synthesis of N10-propargyl-5,8-dideazafolate, which involves the reaction of 5,8-dideazapteroic acid with propargyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound and its derivatives may involve similar synthetic routes but on a larger scaleThe process may also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dideazafolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction of this compound can lead to the formation of tetrahydro derivatives.
Substitution: Substitution reactions can occur at the pteridine ring or the side chains, leading to various analogues.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various this compound analogues with different substituents, which can have different biological activities and properties .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of other folate analogues.
Biology: Studied for their effects on folate metabolism and enzyme inhibition.
Medicine: Investigated as potential anticancer agents due to their ability to inhibit thymidylate synthase and dihydrofolate reductase.
Industry: Used in the development of new pharmaceuticals and as research tools in biochemical studies.
Mechanism of Action
Dideazafolate exerts its effects by inhibiting key enzymes involved in folate metabolism, such as thymidylate synthase and dihydrofolate reductase. These enzymes are essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting these enzymes, this compound disrupts DNA synthesis and cell division, leading to cell death. This mechanism makes this compound a potential candidate for cancer therapy .
Comparison with Similar Compounds
Dideazafolate is similar to other folate analogues such as methotrexate and trimetrexate. it has unique properties due to the absence of two nitrogen atoms in its pteridine ring. This structural difference can lead to variations in enzyme inhibition and biological activity. Other similar compounds include:
Methotrexate: A widely used antifolate in cancer therapy.
Trimetrexate: Another antifolate with a different mechanism of action.
5,10-Dideazatetrahydrofolate: A related compound with similar enzyme inhibition properties.
References
Properties
Molecular Formula |
C21H21N5O6 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H21N5O6/c22-21-25-15-6-1-11(9-14(15)19(30)26-21)10-23-13-4-2-12(3-5-13)18(29)24-16(20(31)32)7-8-17(27)28/h1-6,9,16,23H,7-8,10H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,25,26,30) |
InChI Key |
UQFCLENKCDVITL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N |
Origin of Product |
United States |
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